molecular formula C10H19N3O4 B1666425 Azido-PEG2-CH2CO2tBu CAS No. 251564-45-1

Azido-PEG2-CH2CO2tBu

Cat. No.: B1666425
CAS No.: 251564-45-1
M. Wt: 245.28 g/mol
InChI Key: VVSLXAHQRLHPKS-UHFFFAOYSA-N
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Description

Azido-PEG2-CH2CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a tert-butyl ester. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Azido-PEG2-CH2CO2tBu, also known as Azido-PEG2-C1-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in this compound readily reacts with alkyne, BCN, or DBCO groups present in the target molecules to yield a stable triazole linkage . This reaction forms the basis of its mode of action. The t-butyl protected carboxyl group can be deprotected under acidic conditions to afford a free carboxylic acid . This free carboxylic acid can then be used for coupling with amine-bearing molecules .

Pharmacokinetics

The presence of the hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with target molecules bearing alkyne, BCN, or DBCO groups . This can lead to alterations in the function of the target molecule. The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules , potentially leading to further molecular and cellular effects.

Action Environment

It is known that the compound should be stored at -20°c , suggesting that temperature could be a significant factor in maintaining its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG2-CH2CO2tBu typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an azide group and a tert-butyl ester, along with the PEG spacer that enhances its solubility in aqueous media. This combination makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLXAHQRLHPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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